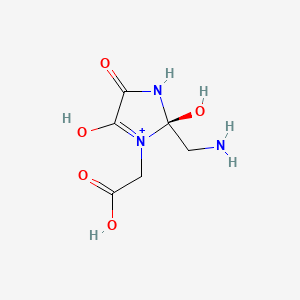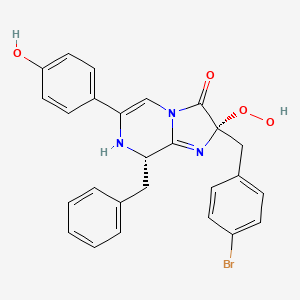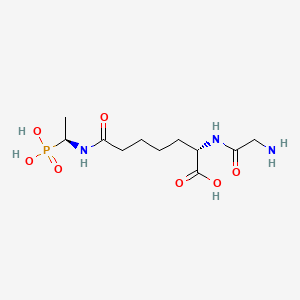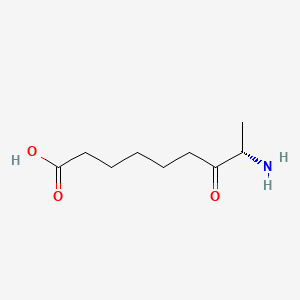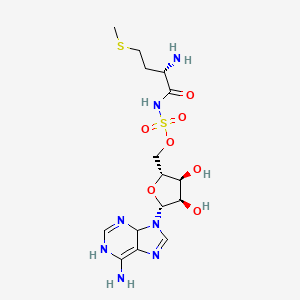
5'-O-(L-methionylsulfamoyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(L-methionylsulfamoyl)adenosine is a small molecule that belongs to the class of organic compounds known as purine nucleosides. These compounds comprise a purine base attached to a ribosyl or deoxyribosyl moiety. This particular compound is characterized by the presence of a methionylsulfamoyl group attached to the 5’ position of adenosine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(L-methionylsulfamoyl)adenosine typically involves the reaction of adenosine with L-methionine and sulfamoyl chloride under specific conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to isolate the pure compound .
Industrial Production Methods
Industrial production of 5’-O-(L-methionylsulfamoyl)adenosine can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the biosynthesis of the compound. The fermentation broth is then processed to extract and purify the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-(L-methionylsulfamoyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products
Applications De Recherche Scientifique
5’-O-(L-methionylsulfamoyl)adenosine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a tool for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of metabolic pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5’-O-(L-methionylsulfamoyl)adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of certain enzymes, thereby modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-(L-threonylsulfamoyl)adenosine: Similar in structure but with a threonyl group instead of a methionyl group.
5’-O-(L-serylsulfamoyl)adenosine: Contains a seryl group in place of the methionyl group.
5’-methylthioadenosine: An intermediate in the methionine salvage pathway, structurally similar but with a methylthio group instead of a methionylsulfamoyl group.
Uniqueness
5’-O-(L-methionylsulfamoyl)adenosine is unique due to its specific methionylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H25N7O7S2 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-1,4-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylsulfanylbutanoyl]sulfamate |
InChI |
InChI=1S/C15H25N7O7S2/c1-30-3-2-7(16)14(25)21-31(26,27)28-4-8-10(23)11(24)15(29-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,13,15,23-24H,2-4,16-17H2,1H3,(H,18,19)(H,21,25)/t7-,8+,10+,11+,13?,15+/m0/s1 |
Clé InChI |
SQDXXTAOGLOMRP-VOLIQSIHSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC=NC32)N)O)O)N |
SMILES canonique |
CSCCC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(NC=NC32)N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10778391.png)
![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-methoxy-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10778398.png)
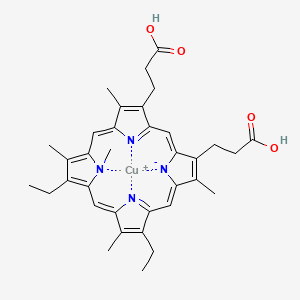

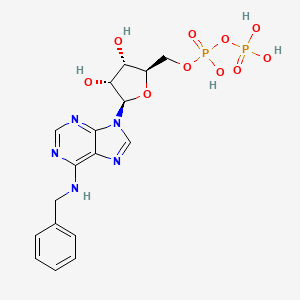

![{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
